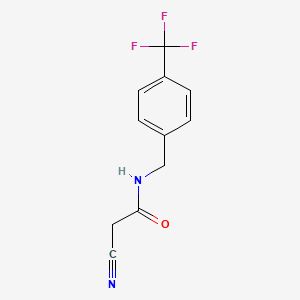

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide

説明

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide is a chemical compound that is part of a broader class of cyanoacetamides, which are known for their utility in organic synthesis and potential pharmacological activities. While the specific compound is not directly discussed in the provided papers, related compounds and their properties and reactions are extensively studied, providing insights into the behavior and characteristics that 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide might exhibit.

Synthesis Analysis

The synthesis of related cyanoacetamide compounds often involves the use of acylation reactions, as seen in the preparation of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, where trifluoroacetic anhydride is reacted with an amino-substituted carbonitrile . This suggests that a similar approach could be employed for synthesizing 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide, potentially involving the acylation of a suitable benzylamine with a cyanoacetate in the presence of a dehydrating agent.

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives is often confirmed using techniques such as IR, NMR, MS, and X-ray crystallography. For instance, the crystal structure of 3-Acetamido-4-(cyclooctylamino)nitrobenzene was determined as part of an investigation into substituted benzene derivatives, revealing the presence of hydrogen bonds and distorted ring conformations . These techniques would likely be applicable in analyzing the molecular structure of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide to confirm its conformation and bonding arrangements.

Chemical Reactions Analysis

Cyanoacetamides participate in various chemical reactions, often serving as building blocks for heterocyclic compounds. For example, 2-Cyano-N-(4-sulfamoylphenyl) acetamide has been used as a synthon in the synthesis of polyfunctionalized heterocyclic compounds . Additionally, reactions of 2-(trifluoromethyl)chromones with cyanoacetamides have led to the formation of dihydropyridine-3-carbonitriles and benzo[c]coumarin derivatives . These findings suggest that 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide could also undergo similar transformations, potentially leading to novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetamide derivatives can be inferred from related compounds. For instance, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed the presence of hydrogen bonding and planar hydrophilic and hydrophobic areas, which could influence solubility and intermolecular interactions . The reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide resulted in the formation of unexpected products due to a Beckmann-type rearrangement, indicating that cyanoacetamides can undergo significant structural changes under certain conditions . These insights provide a foundation for predicting the behavior of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide in various environments and reactions.

科学的研究の応用

Chemical Synthesis and Transformation

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide is involved in various chemical synthesis processes. For instance, its reduction led to the formation of N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine, as demonstrated by Darling and Chen (1978) in the "Journal of pharmaceutical sciences" (Darling & Chen, 1978). This indicates its potential in creating diverse chemical compounds through transformation processes.

Building Block in Heterocyclic Synthesis

The compound serves as a crucial building block in the synthesis of polyfunctionalized heterocyclic compounds. This aspect was elaborated in a review by Moustafa A. Gouda (2014) in "Synthetic Communications", highlighting its role in heterocyclic synthesis (Gouda, 2014).

Role in Anticancer Activity

In the field of medicinal chemistry, this compound has been utilized in synthesizing derivatives with potential anticancer activity. For instance, Horishny, Arshad, and Matiychuk (2021) in the "Russian Journal of Organic Chemistry" discussed the synthesis of thiazolidin-2-ylidene acetamide derivatives using 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide for testing against leukemia cell lines (Horishny et al., 2021).

Synthesis of Novel Pyrazole, 1,3-Thiazole, and 1,3,4-Thiadiazole Derivatives

The compound has been used in the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives. This was demonstrated by Dawood, Alsenoussi, and Ibrahim (2011) in their study published in "Afinidad" (Dawood et al., 2011).

Synthesis of Heterocycles with Insecticidal Properties

A novel application of this compound is in the synthesis of heterocycles with potential insecticidal properties. Fadda et al. (2017) in "RSC Advances" utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide for synthesizing various heterocycles and evaluated their effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The safety information includes the hazard statements H301 and the precautionary statements P301 + P330 + P331 + P310 . It is also classified as non-combustible, acute toxic Cat.3, and as a toxic hazardous material causing chronic effects .

特性

IUPAC Name |

2-cyano-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-8(2-4-9)7-16-10(17)5-6-15/h1-4H,5,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCRNPZHLOULGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594755 | |

| Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide | |

CAS RN |

566926-08-7 | |

| Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

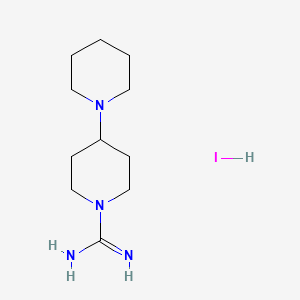

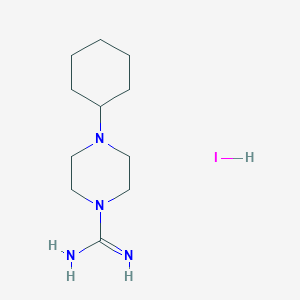

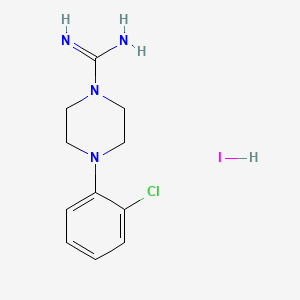

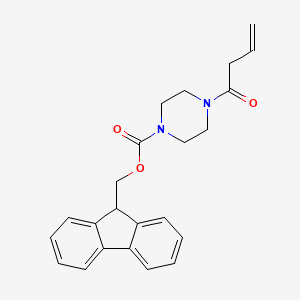

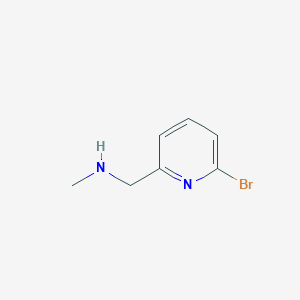

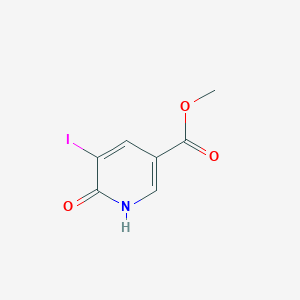

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)

![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)